molecular formula C5H9NOS2 B8040308 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione CAS No. 3484-91-1

3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione

Cat. No.: B8040308
CAS No.: 3484-91-1
M. Wt: 163.3 g/mol
InChI Key: XHLZMAZEZRGAQO-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione typically involves the reaction of β-amino alcohols with carbon disulfide in the presence of a base. One common method includes heating β-amino alcohol and carbon disulfide in an alkaline solution . Another approach involves using β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst, which offers a greener reaction pathway with high yield and easy isolation .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis have been employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione has numerous scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets and pathways. For example, it acts as an inhibitor of xanthine oxidase, an enzyme involved in the generation of uric acid. The compound forms hydrogen bonds with key amino acids in the enzyme’s active site, leading to inhibition of its activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

  • Thiazolidine-2-thione
  • 2-Imino-1,3-dithiolane
  • Thiazolidinedione

Comparison: 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione is unique due to its hydroxyethyl group, which enhances its solubility and reactivity compared to other thiazolidine derivatives. This structural feature contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS2/c7-3-1-6-2-4-9-5(6)8/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLZMAZEZRGAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283094
Record name MLS002639292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-91-1
Record name MLS002639292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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